N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Description
This compound is a benzothiazole derivative characterized by a 6-acetamido substitution, a 2-methoxyethyl group at position 3, and a 4-piperidin-1-ylsulfonylbenzamide moiety. The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the 2-methoxyethyl substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2/c1-17(29)25-19-8-11-21-22(16-19)34-24(28(21)14-15-33-2)26-23(30)18-6-9-20(10-7-18)35(31,32)27-12-4-3-5-13-27/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVLUULKOBPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound is mentioned to inhibittransmembrane serine protease 2 (TMPRSS2) , which plays a crucial role in the entry of certain viruses into host cells.
Biological Activity
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacologically relevant moieties:
- Benzothiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine : Associated with various therapeutic effects, including analgesic and anti-inflammatory actions.
- Sulfonamide Group : Often linked to antibacterial activity and enzyme inhibition.
Chemical Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 378.43 g/mol
Canonical SMILES : CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)CCOC
Antibacterial Activity
A study examining various benzothiazole derivatives, including those similar to this compound, reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was evaluated alongside other derivatives in terms of Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-[6-acetamido...] | 10 | Strong against S. typhi |
| Other derivatives | Varies | Moderate to strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was highlighted in several studies. Notably, it demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The following table summarizes the IC50 values obtained from various tests:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 2.14 | Study A |
| Urease | 1.13 | Study B |
These results indicate that the compound could be a promising candidate for developing new treatments targeting these enzymes.
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A group of researchers synthesized a series of benzothiazole derivatives and tested their efficacy against multiple bacterial strains. Among them, the compound showed superior activity compared to standard antibiotics.
- In Vivo Studies on Enzyme Inhibition : Another study evaluated the in vivo effects of the compound on urease inhibition in animal models. Results indicated a significant reduction in urease activity, suggesting potential therapeutic applications for conditions like kidney stones.
Scientific Research Applications
Antidiabetic Potential
Research indicates that the compound exhibits significant antihyperglycemic efficacy in vivo, making it a candidate for developing new antidiabetic therapies. The inhibition of PTP1B leads to improved insulin sensitivity, which is beneficial for managing diabetes.
Antimicrobial Activity
The compound has also shown promise in antimicrobial research. Its structural features allow it to interact with various biological targets, potentially leading to the development of new antimicrobial agents.
Anticancer Research
Recent studies have highlighted the anticancer properties of similar benzothiazole derivatives. The ability of these compounds to induce apoptosis in cancer cells positions them as potential candidates for cancer therapy .
Study 1: Antidiabetic Efficacy
In a study evaluating the effects of N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide on glucose metabolism, researchers found that administration of the compound significantly reduced blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin signaling due to PTP1B inhibition.
Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of related benzothiazole derivatives against various bacterial strains. Results indicated that compounds with similar structures exhibited notable antibacterial activity, suggesting that this compound could be further explored for its antimicrobial properties .
Study 3: Anticancer Activity
In vitro studies demonstrated that benzothiazole derivatives could inhibit proliferation in several cancer cell lines, including breast and colon cancer cells. The apoptotic effects observed suggest that compounds like this compound may serve as foundational structures for developing novel anticancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be compared to related benzothiazole and acetamide-containing derivatives. Below is a detailed analysis based on synthesized analogs from peer-reviewed literature.
Table 1: Key Structural and Physicochemical Comparisons
†Calculated using molecular formula.
Key Observations
The sulfonamide group in the target compound increases polarity and hydrogen-bonding capacity relative to acylpiperazine or nitrobenzamide substituents in analogs .
Substituent Effects :
- The 2-methoxyethyl group likely improves metabolic stability compared to simpler alkyl chains, as seen in other benzothiazole derivatives .
- Trifluoromethyl and chloro groups in compound 8b contribute to higher lipophilicity, whereas the target compound’s sulfonamide may favor aqueous solubility.
Biological Relevance :
- Pyridine-based analogs (e.g., 8b, 8d) demonstrate moderate to high melting points (207–242°C), suggesting crystalline stability . The target compound’s melting point is unreported but may align with benzothiazole derivatives (typically 150–300°C).
- The piperidin-1-ylsulfonyl moiety in the target compound could enhance selectivity for sulfotransferases or proteases compared to benzoylpiperazine groups in 8b–8d .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s complex structure requires multi-step synthesis, similar to analogs in , which employ coupling reactions (e.g., acid-chloride intermediates) .
- Data Gaps : Direct biological activity or pharmacokinetic data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs, highlighting the need for experimental validation.
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with functionalization of the benzothiazole core. The 6-acetamido group can be introduced via nucleophilic substitution or condensation reactions, as seen in analogous N-substituted acetamide syntheses (e.g., using chloro- or methoxy-substituted precursors) .
- Piperidinylsulfonylbenzamide coupling : Utilize sulfonylation reactions between activated sulfonyl chlorides and piperidine derivatives under anhydrous conditions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via TLC (Rf values) and HPLC .
Basic: How can researchers characterize the structural integrity of this compound?
Q. Methodology :
- Spectroscopic analysis :
- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions and tautomeric forms .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, sulfonamide S=O at ~1150–1250 cm) .
- Elemental analysis : Validate empirical formula (e.g., %C, %H, %N) against theoretical values .
Basic: What initial biological assays are suitable for evaluating its bioactivity?
Q. Methodology :
- Enzyme inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation monitoring at 234 nm) .
- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced: How can computational methods optimize reaction conditions for scale-up synthesis?
Q. Methodology :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., cyclization or sulfonylation) .
- Reactor design : Apply computational fluid dynamics (CFD) to simulate heat/mass transfer in batch or flow reactors, minimizing side reactions .
- Machine learning : Train models on reaction yield datasets (solvent, catalyst, temperature) to predict optimal conditions .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Q. Methodology :
- Meta-analysis : Compare assay protocols (e.g., buffer pH, enzyme sources) to identify variables affecting activity. For example, LOX inhibition may vary with isoform specificity (LOX-5 vs. LOX-12) .
- Dose-response validation : Re-test conflicting results using standardized conditions (e.g., fixed substrate concentrations, controlled oxygen levels) .
Advanced: What computational tools are recommended for modeling ligand-receptor interactions?
Q. Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or kinase targets). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Q. Methodology :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing methoxyethyl with ethoxyethyl or halogens) .
- Pharmacophore mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen bonds with sulfonamide groups) .
Advanced: What analytical techniques are critical for detecting degradation products?
Q. Methodology :
- LC-MS/MS : Monitor stability under stress conditions (heat, light, pH extremes). Identify degradation pathways (e.g., hydrolysis of acetamido group) .
- X-ray crystallography : Resolve crystal structures to confirm stability of tautomeric forms .
Advanced: How to assess metabolic stability in vitro?
Q. Methodology :
- Liver microsome assays : Incubate with human/rat microsomes, quantify parent compound depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Plasma stability : Measure compound integrity in plasma over 24 hours at 37°C .
Advanced: What strategies can elucidate synergistic effects with other therapeutics?
Q. Methodology :
- Combination index (CI) analysis : Use Chou-Talalay method to evaluate synergy in cytotoxicity assays (e.g., with cisplatin or paclitaxel) .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound alone vs. in combination .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and interdisciplinary approaches (e.g., synthesis + computation).
- Advanced vs. Basic : Questions 1–3 address foundational techniques; 4–10 require specialized tools (e.g., CFD, QSAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
